ethyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate
Description
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Properties
CAS No. |
1252822-88-0 |
|---|---|
Molecular Formula |
C22H25N3O5S |
Molecular Weight |
443.52 |
IUPAC Name |
ethyl 4-[[2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H25N3O5S/c1-4-30-21(28)15-5-7-16(8-6-15)23-18(26)13-25-17-10-12-31-19(17)20(27)24(22(25)29)11-9-14(2)3/h5-8,10,12,14H,4,9,11,13H2,1-3H3,(H,23,26) |
InChI Key |
URUCYYJMMWGPKX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesized derivatives, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical structure:
- Molecular Formula : C₁₈H₂₃N₃O₄S
- Molecular Weight : 373.45 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thieno[3,2-d]pyrimidine moiety is known for its role in inhibiting enzymes associated with cancer progression and inflammation.
Anticancer Activity
Recent studies have demonstrated the anticancer properties of related compounds. For example, derivatives of thieno[3,2-d]pyrimidine have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain derivatives exhibited sub-micromolar cytotoxicity against tumor cell lines such as MDA-MB231 and HCT116 without affecting normal fibroblast cells .
Table 1: Cytotoxicity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Normal Fibroblast Toxicity |
|---|---|---|---|
| Compound 10h | MDA-MB231 | 0.25 | >25 |
| Compound 10i | HCT116 | 0.30 | >25 |
Mechanisms of Antitumor Activity
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Cell Proliferation : Compounds have been shown to inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells.
- Inhibition of Angiogenesis : Studies using zebrafish models indicate that some derivatives do not promote angiogenesis at specific concentrations .
In Vivo Studies
Research utilizing the mCherry transgenic zebrafish model has been pivotal in assessing the embryotoxicity and angiogenic potential of these compounds. Results indicated that at a concentration of 5 µM, the tested compounds did not exhibit toxic effects on zebrafish embryos .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
